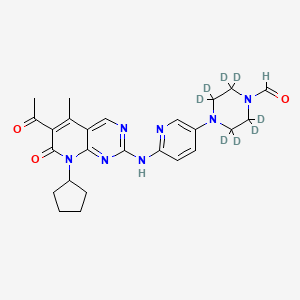
Acryl42-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acryl42-10 is a covalent inhibitor specifically targeting the SARS-CoV-2 Nsp14 N7-Methyltransferase enzyme. This compound exhibits an inhibition concentration (IC50) of 7 μM . This compound is primarily used in scientific research, particularly in the study of SARS-CoV-2, the virus responsible for COVID-19 .
Preparation Methods
The synthetic routes and reaction conditions for Acryl42-10 are not extensively detailed in the available literature. Industrial production methods are not specified, indicating that the compound is likely produced in small quantities for research rather than large-scale industrial applications .
Chemical Reactions Analysis
Acryl42-10 undergoes covalent inhibition reactions with the SARS-CoV-2 Nsp14 N7-Methyltransferase enzyme . The specific types of reactions, common reagents, and conditions used in these reactions are not extensively documented. The major product formed from these reactions is the inhibited enzyme complex, which prevents the methylation activity of the Nsp14 enzyme .
Scientific Research Applications
Acryl42-10 is used extensively in scientific research, particularly in the study of SARS-CoV-2. Its primary application is as a covalent inhibitor of the Nsp14 N7-Methyltransferase enzyme, which plays a crucial role in the viral replication process . By inhibiting this enzyme, this compound helps researchers understand the mechanisms of viral replication and explore potential therapeutic interventions for COVID-19 . Additionally, this compound may be used in broader virology and microbiology research to study similar viral enzymes and their inhibitors .
Mechanism of Action
Acryl42-10 exerts its effects by covalently binding to the SARS-CoV-2 Nsp14 N7-Methyltransferase enzyme . This binding inhibits the enzyme’s methylation activity, which is essential for viral RNA capping and replication . The molecular target of this compound is the active site of the Nsp14 enzyme, where it forms a covalent bond, thereby preventing the enzyme from performing its function .
Comparison with Similar Compounds
Acryl42-10 is unique in its specific inhibition of the SARS-CoV-2 Nsp14 N7-Methyltransferase enzyme . Similar compounds include other inhibitors targeting different enzymes of the SARS-CoV-2 virus, such as SARS-CoV-2-IN-49, which targets the main protease of the virus . Other similar compounds include CDD-1733, which inhibits the main protease (Mpro) of SARS-CoV-2, and SARS-CoV-2-IN-63, which serves as an inhibitor of SARS-CoV-2 replication . These compounds highlight the specificity and uniqueness of this compound in targeting the Nsp14 enzyme .
Properties
Molecular Formula |
C20H24ClN3O4 |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-[3-[4-(6-chloro-2-oxo-1,3-dihydroindol-3-yl)piperidin-1-yl]-2-methoxy-3-oxopropyl]prop-2-enamide |
InChI |
InChI=1S/C20H24ClN3O4/c1-3-17(25)22-11-16(28-2)20(27)24-8-6-12(7-9-24)18-14-5-4-13(21)10-15(14)23-19(18)26/h3-5,10,12,16,18H,1,6-9,11H2,2H3,(H,22,25)(H,23,26) |
InChI Key |
WWBIPTDEWFDIQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC(=O)C=C)C(=O)N1CCC(CC1)C2C3=C(C=C(C=C3)Cl)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


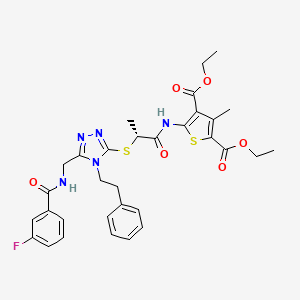
![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)
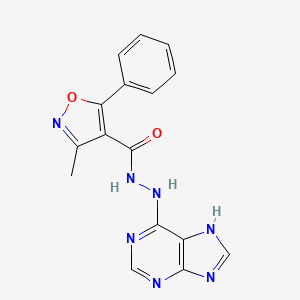
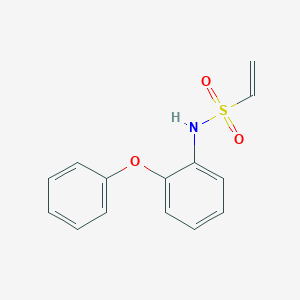
![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12382139.png)
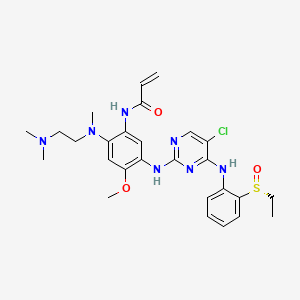
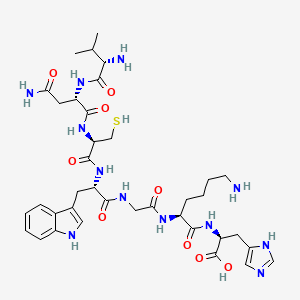
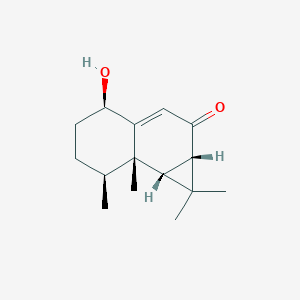
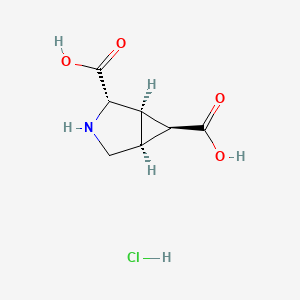
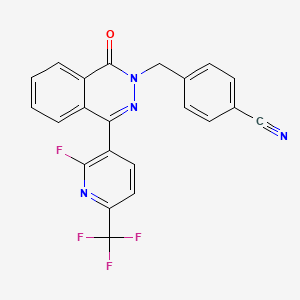
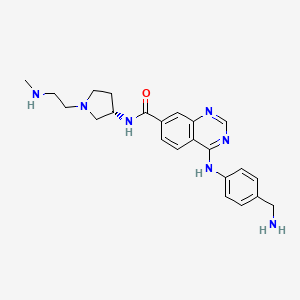
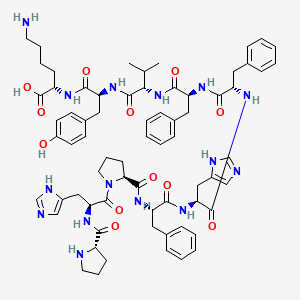
![(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione](/img/structure/B12382186.png)
